molecular formula C12H15N3 B169655 2-(Cyclohexylamino)isonicotinonitrile CAS No. 127680-82-4

2-(Cyclohexylamino)isonicotinonitrile

Cat. No.: B169655
CAS No.: 127680-82-4
M. Wt: 201.27 g/mol
InChI Key: ISFJSWYTLLLAJB-UHFFFAOYSA-N
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Description

2-(Cyclohexylamino)isonicotinonitrile is an organic compound with the molecular formula C₁₂H₁₅N₃ and a molecular weight of 201.27 g/mol. This compound features a pyridine ring substituted with a cyano group and a cyclohexylamino group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylamino)isonicotinonitrile typically involves the reaction of 2-chloro-3-cyanopyridine with cyclohexylamine . The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the nucleophilic substitution reaction. The reaction can be represented as follows:

2-Chloro-3-cyanopyridine+CyclohexylamineThis compound\text{2-Chloro-3-cyanopyridine} + \text{Cyclohexylamine} \rightarrow \text{this compound} 2-Chloro-3-cyanopyridine+Cyclohexylamine→this compound

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the process generally involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylamino)isonicotinonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The cyano group can be susceptible to nucleophilic substitution by strong nucleophiles, potentially leading to the formation of new C-N bonds.

    Condensation Reactions: The amine group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

    Protonation: The amine group can act as a base and accept a proton (H⁺) from acids.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles, aldehydes, ketones, and acids. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to various substituted derivatives, while condensation reactions can yield imines or enamines.

Scientific Research Applications

2-(Cyclohexylamino)isonicotinonitrile has several scientific research applications, including:

    Medicinal Chemistry: Due to its unique structure, it is investigated for potential therapeutic applications.

    Material Science: Its chemical properties make it a candidate for the development of new materials.

    Biological Studies: It is used in studies to understand its interactions with biological molecules.

Mechanism of Action

based on its structure, it is likely to interact with molecular targets through its amine and cyano groups, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Nicotinonitrile (3-cyanopyridine): This compound has a similar pyridine ring with a cyano group but lacks the cyclohexylamino substitution.

    2-(Cyclohexylamino)nicotinonitrile: This compound is closely related and shares similar structural features.

Uniqueness

2-(Cyclohexylamino)isonicotinonitrile is unique due to the presence of both the cyclohexylamino and cyano groups on the pyridine ring, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

2-(cyclohexylamino)pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c13-9-10-6-7-14-12(8-10)15-11-4-2-1-3-5-11/h6-8,11H,1-5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISFJSWYTLLLAJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=NC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60562492
Record name 2-(Cyclohexylamino)pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127680-82-4
Record name 2-(Cyclohexylamino)pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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